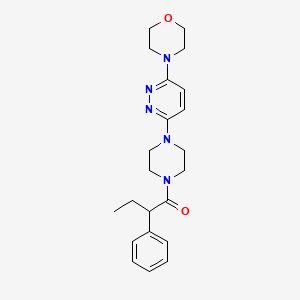
D-Biotinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a water-soluble compound with the molecular formula C10H18N2O2S and a molecular weight of 230.33 g/mol . D-Biotinol is structurally similar to biotin but contains an additional hydroxyl group, making it a valuable compound in various biochemical and industrial applications.
準備方法
合成経路と反応条件: D-ビオチノールの調製は、通常、ビオチンまたはその誘導体の還元を伴います。 一般的な方法の一つとして、N,N-ジメチルホルムアミド中で、低温でテトラヒドロホウ酸ナトリウムを用いてビオチンメチルエステルを還元する方法があります 。 別の方法として、75-105°Cの制御された温度で、無水三塩化アルミニウムの存在下で、ジベンジルビオチンの脱ベンジル化があります .
工業生産方法: D-ビオチノールの工業生産は、多くの場合、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、有機溶媒と制御された反応条件を使用し、高収率と高純度を確保します。最終生成物は、通常、結晶化またはクロマトグラフィー技術によって精製されます。
化学反応の分析
反応の種類: D-ビオチノールは、次のような様々な化学反応を起こします。
酸化: D-ビオチノールは酸化されてビオチンを形成することができます。
還元: ビオチンの誘導体を還元してD-ビオチノールを形成します。
置換: ビオチノール分子上の官能基の置換を含む反応。
一般的な試薬と条件:
酸化: 一般的な酸化剤としては、過酸化水素と過マンガン酸カリウムがあります。
還元: テトラヒドロホウ酸ナトリウムが還元剤として一般的に使用されます。
置換: アルキル化反応の場合、アルキルハライドなど、目的の置換に応じて様々な試薬を使用することができます。
主な生成物:
酸化: ビオチン。
還元: D-ビオチノール。
置換: 置換されたビオチノール誘導体。
科学的研究の応用
D-ビオチノールは、有機合成における試薬や、ビオチン化化合物の合成のための前駆体として、科学研究において幅広い用途があります。
化学: 有機合成における試薬や、ビオチン化化合物の合成のための前駆体として使用されます。
生物学: ビオチン依存性酵素や代謝経路の研究に使用されます。
医学: 様々なアッセイにおける潜在的な治療効果や診断ツールとして研究されています。
作用機序
D-ビオチノールは、ビオチンの作用を模倣することで効果を発揮します。それはカルボキシラーゼ酵素の補酵素として働き、様々な代謝反応における二酸化炭素の移動を促進します。分子標的としては、アセチルCoAカルボキシラーゼやピルビン酸カルボキシラーゼなどのビオチン依存性酵素があります。 これらの酵素は、脂肪酸合成、糖新生、アミノ酸代謝において重要な役割を果たしています .
類似の化合物:
ビオチン(ビタミンB7): D-ビオチノールの母体化合物であり、様々な代謝プロセスに不可欠です。
ビオシチン: 生化学アッセイに使用される、ビオチン-リジン複合体。
ビオチニル-5'-AMP: 酵素研究に使用されるビオチンの誘導体。
D-ビオチノールの独自性: D-ビオチノールは、ビオチンと比較して、水溶性と反応性を高める追加のヒドロキシル基を持つため、独自性があります。 これは、ビオチンの特定の修飾が必要とされる、生化学研究や工業用途において、貴重なツールとなります .
類似化合物との比較
Biotin (Vitamin B7): The parent compound of D-Biotinol, essential for various metabolic processes.
Biocytin: A biotin-lysine conjugate used in biochemical assays.
Biotinyl-5’-AMP: A biotin derivative used in enzyme studies.
Uniqueness of this compound: this compound is unique due to its additional hydroxyl group, which enhances its solubility and reactivity compared to biotin. This makes it a valuable tool in biochemical research and industrial applications, where specific modifications of biotin are required .
特性
IUPAC Name |
(3aS,4S,6aR)-4-(5-hydroxypentyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S/c13-5-3-1-2-4-8-9-7(6-15-8)11-10(14)12-9/h7-9,13H,1-6H2,(H2,11,12,14)/t7-,8-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIKRHKHRAAZIO-CIUDSAMLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCCO)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCCO)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53906-36-8 |
Source


|
| Record name | Biotinol, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053906368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BIOTINOL, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2GT586J33 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-5-(oxolan-2-yl)-1,2,4-oxadiazole](/img/structure/B2648197.png)
![1-(2,4-difluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2648198.png)
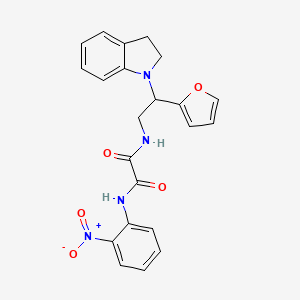
![N'-(3-chlorophenyl)-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2648202.png)
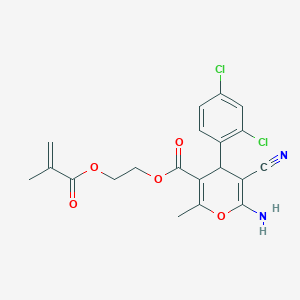
![N-benzyl-2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2648206.png)
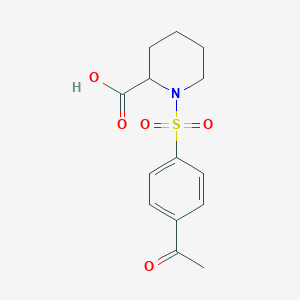
![N-butyl-N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2648208.png)
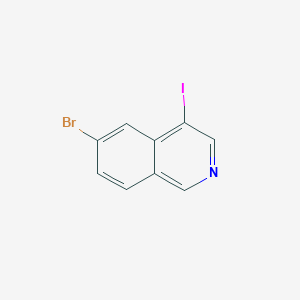


![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(6-(trifluoromethyl)nicotinoyl)piperazin-1-yl)methanone](/img/structure/B2648215.png)
![1-(benzo[d]isoxazol-3-yl)-N-(2-(methylthio)phenyl)methanesulfonamide](/img/structure/B2648216.png)
